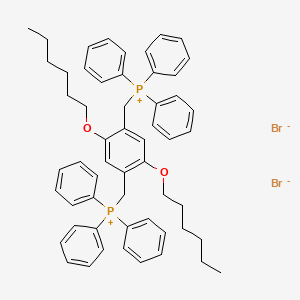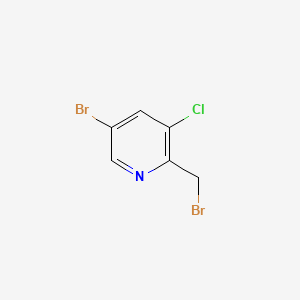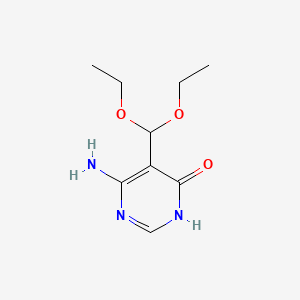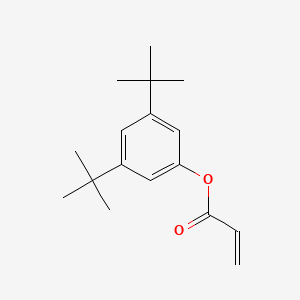
((2 5-Bis(hexyloxy)-1 4-phenylene)bis(ME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of bisphenol A, which is widely used in the manufacturing of polycarbonate plastics and epoxy resins.
Mecanismo De Acción
The exact mechanism of action of ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is not yet fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to modulate the immune system and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) in lab experiments is its excellent stability and biocompatibility. It can be easily synthesized and purified, making it a cost-effective material for use in various experiments. However, one of the limitations of using ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the research of ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME). One of the areas of interest is its potential applications in the field of regenerative medicine. It has been found to promote cell growth and tissue regeneration, making it a promising material for use in tissue engineering and wound healing. Another area of interest is its potential applications in the development of new drug delivery systems. ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) can be used as a carrier for various drugs, improving their solubility and bioavailability. Additionally, further studies are needed to understand the exact mechanism of action of ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) and its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is a promising material for use in various fields, including electronics, optoelectronics, and biomedical engineering. It exhibits excellent stability, biocompatibility, and various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) involves the reaction of bisphenol A with hexanol and methanol in the presence of an acid catalyst. The reaction results in the formation of a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and biomedical engineering. It has been found to exhibit excellent thermal stability, optical properties, and biocompatibility, making it an ideal candidate for use in electronic devices, such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs).
Propiedades
IUPAC Name |
[2,5-dihexoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H62O2P2.2BrH/c1-3-5-7-27-41-57-55-43-48(46-60(52-35-21-12-22-36-52,53-37-23-13-24-38-53)54-39-25-14-26-40-54)56(58-42-28-8-6-4-2)44-47(55)45-59(49-29-15-9-16-30-49,50-31-17-10-18-32-50)51-33-19-11-20-34-51;;/h9-26,29-40,43-44H,3-8,27-28,41-42,45-46H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLOHBCBJVAGES-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCCCC)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H62Br2O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746612 |
Source


|
| Record name | {[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)}bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
988.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165377-28-6 |
Source


|
| Record name | {[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)}bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)]bis[triphenylphosphonium bromide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B573146.png)
![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)




![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)